![molecular formula C21H22N2O2 B7540557 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide targets the TYK2 enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. The specificity of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide for TYK2 makes it a promising candidate for the treatment of autoimmune diseases, as it is less likely to have off-target effects than broad-spectrum inhibitors.
Biochemical and Physiological Effects:
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has been shown to reduce inflammation and improve symptoms in preclinical models of autoimmune diseases. In addition, it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide is its specificity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, this specificity may also limit its effectiveness in some cases, as other signaling pathways may contribute to inflammation in some autoimmune diseases. Another limitation is that 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide. One area of research is to further explore its effectiveness in preclinical models of autoimmune diseases. Another area of research is to investigate its safety and efficacy in humans, through clinical trials. In addition, there may be opportunities to combine 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide with other drugs to enhance its effectiveness or reduce its side effects. Finally, there may be opportunities to develop new TYK2 inhibitors based on the structure of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide, to further optimize its therapeutic potential.
Synthesemethoden
The synthesis of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide involves several steps, starting with the preparation of the cyclopropylamine intermediate. This intermediate is then coupled with benzoyl chloride to form the benzoyl(cyclopropyl)amine. The final step involves the coupling of the benzoyl(cyclopropyl)amine with the N-cyclopropylbenzamide to form 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide. The synthesis method has been optimized to produce high yields of pure 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has been the subject of several scientific studies, which have demonstrated its potential as a treatment for autoimmune diseases. In a preclinical study, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide was shown to significantly reduce inflammation in a mouse model of psoriasis. In another study, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide was found to improve symptoms in a mouse model of lupus. These studies suggest that 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide may have therapeutic potential for a range of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(22-18-10-11-18)16-8-6-15(7-9-16)14-23(19-12-13-19)21(25)17-4-2-1-3-5-17/h1-9,18-19H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKPZDIFYGBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN(C3CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
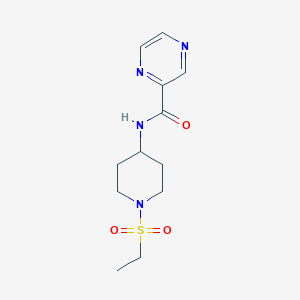
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
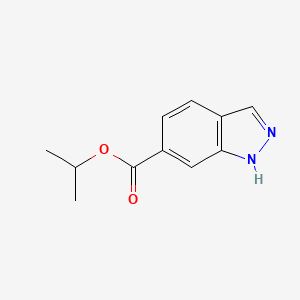
![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
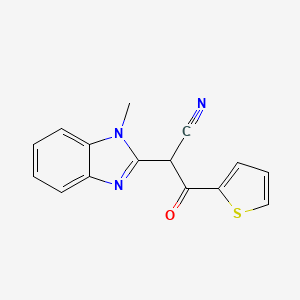
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
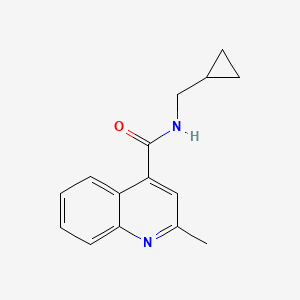
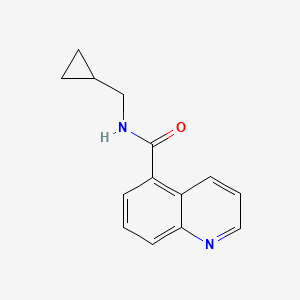
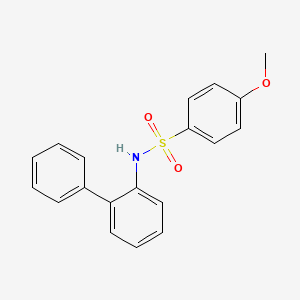
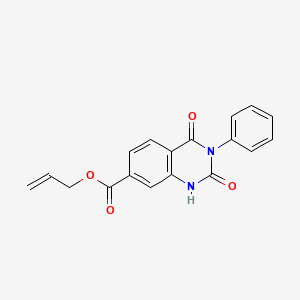
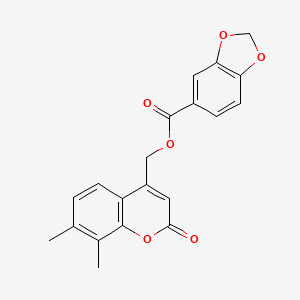
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)